N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Chemical Reactions Analysis
Pyrimidines can participate in a variety of chemical reactions. For example, they can act as bases, forming salts with acids. They can also undergo electrophilic substitution reactions .Scientific Research Applications
Synthesis and Biological Evaluation
Research on similar pyrimidine derivatives has focused on their synthesis and biological evaluation, particularly for their potential as anti-inflammatory, analgesic, and anticancer agents. For example, novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized and evaluated for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Another study focused on the synthesis of pyrazolopyrimidines derivatives, showcasing their evaluation as anticancer and anti-5-lipoxygenase agents. The structural activity relationship (SAR) of these compounds was discussed, highlighting the potential for developing novel therapeutic agents (Rahmouni et al., 2016).
Chemical Synthesis Techniques
Research into the chemical synthesis of related compounds includes the development of efficient methods for synthesizing heterobifunctional coupling agents, crucial for the chemoselective conjugation of proteins and enzymes, indicating the importance of these compounds in biochemical research and pharmaceutical development (Reddy et al., 2005).
Antimicrobial Activity
Compounds with pyrimidine structures have also been investigated for their antimicrobial activities. Synthesis of new pyridothienopyrimidines and pyridothienotriazines and testing their in vitro antimicrobial activities highlight the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains (Abdel-rahman et al., 2002).
Properties
IUPAC Name |
N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15(29)17-9-11-18(12-10-17)25-21(30)20-13-19-22(26(2)24(32)27(3)23(19)31)28(20)14-16-7-5-4-6-8-16/h4-11,13,18H,12,14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTXFFFGPOBRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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